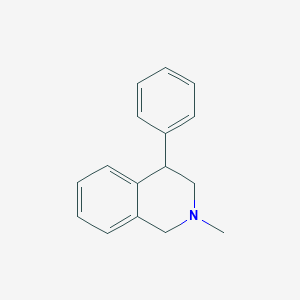

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-17-11-14-9-5-6-10-15(14)16(12-17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVATDBGKYTMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399842 | |

| Record name | 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99087-42-0 | |

| Record name | 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Key Steps

The Pummerer reaction has emerged as a cornerstone for constructing the tetrahydroisoquinoline core. This method begins with N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides (e.g., 10a–d ), which undergo trifluoroacetic anhydride (TFAA)-mediated cyclization to form 4-aryl-2-methyl-4-(phenylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-3-ones (11a–d ). The reaction proceeds via a thionium ion intermediate (14 ), which facilitates intramolecular electrophilic aromatic substitution at the ortho position of the N-arylmethyl group (Scheme 1). This step is notable for its mild conditions (ambient temperature) and near-quantitative yields in tetrahydrofuran (THF).

Optimization of Cyclization Conditions

Solvent selection significantly impacts cyclization efficiency. For substrates bearing acid-labile benzyloxy groups (e.g., 10d ), THF outperforms benzene, reducing reaction times from hours to minutes. Additives such as boron trifluoride diethyl etherate (BF₃·Et₂O) enhance yields for electron-deficient substrates by polarizing the thionium intermediate. For example, the cyclization of 10a in benzene with BF₃·Et₂O increased the yield of 11a from 20% to 85% by suppressing side products like 12 and 13 .

Desulfurization and Final Reduction

The phenylsulfanyl group in 11a–d is removed via sodium borohydride (NaBH₄)–nickel(II) chloride (NiCl₂) reduction, yielding 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-ones (15a–b ) in 90% efficiency. Subsequent lithium aluminum hydride (LiAlH₄) reduction of the lactam moiety furnishes the target 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (16a–b ). This two-step reduction sequence achieves an overall yield of 78–82% for the final product.

Ketoamide Reduction and Cyclization Pathway

Synthesis of Ketoamide Intermediates

Alternative routes employ ketoamides as precursors. For instance, N-(2-phenethyl)-2-phenylacetylamide derivatives are prepared via condensation of phenethylamine with benzoyl chloride or benzoic acid under alkaline aqueous conditions. This method avoids organic solvents, simplifying purification as the product precipitates directly from the reaction mixture.

Sodium Borohydride-Mediated Reduction

Reduction of ketoamides with sodium borohydride (NaBH₄) in methanol generates secondary alcohols, which undergo acid-catalyzed cyclization. Using p-toluenesulfonic acid (p-TsOH) in toluene at reflux, this method achieves 85–90% yields for 1-monosubstituted tetrahydroisoquinolines. The process is scalable and tolerates electron-donating substituents on the aryl rings.

Acid-Catalyzed Cyclization

Cyclization of hydroxyamides derived from Grignard additions to ketoamides provides 1,1-disubstituted derivatives. For example, treatment with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in benzene at 80°C induces dehydration and ring closure, yielding 3,4-dihydroisoquinolines. Subsequent hydroboration with sodium borohydride–nickel chloride completes the synthesis of this compound in 64% overall yield.

Modified Pictet-Spengler Approach

N-(2-Phenethyl)benzamide Synthesis

A patent-pending method utilizes benzoyl chloride, phenethylamine, and sodium hydroxide in water to prepare N-(2-phenethyl)benzamide without organic solvents. This step achieves 92% yield due to the insolubility of the product in aqueous media, enabling facile filtration.

Phosphorus Pentoxide-Induced Cyclization

Cyclization of N-(2-phenethyl)benzamide with P₂O₅ and POCl₃ in toluene at reflux forms 1-phenyl-3,4-dihydroisoquinoline. Optimized conditions (4 h at 110°C) provide an 81% yield, avoiding polyphosphoric acid decomposition and toxic byproducts.

Hydroboron Reduction to Target Compound

Reduction of 3,4-dihydroisoquinoline with sodium borohydride in methanol–THF (1:1) at 0–5°C selectively hydrogenates the C=N bond, yielding this compound in 89% yield. This step is notable for its chemoselectivity and minimal over-reduction.

Reductive Amination Approaches

Imine Formation from Phenethylamines

Condensation of 2-phenethylamine with aldehydes like benzaldehyde generates Schiff bases, which are reduced using catalytic hydrogenation (H₂/Pd-C) or borane–tetrahydrofuran (BH₃·THF). This method affords 2-methyl-4-phenyl derivatives in 70–75% yield but requires stringent moisture control.

Asymmetric Reductions

Chiral catalysts such as (R)-BINAP–ruthenium complexes enable enantioselective synthesis of tetrahydroisoquinolines. While yields remain moderate (55–60%), this approach is critical for accessing pharmacologically active enantiomers.

Comparative Analysis of Synthetic Methods

化学反应分析

Types of Reactions: 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.

Substitution: Substitution reactions, particularly at the phenyl and methyl groups, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities and properties .

科学研究应用

Medicinal Chemistry

Therapeutic Potential

2-Methyl-4-phenyl-THIQ has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and diabetic neuropathy. Studies indicate that derivatives of this compound may exhibit neuroprotective effects and could alleviate symptoms associated with conditions such as diabetic neuropathy. For instance, research has shown that certain derivatives demonstrate significant antihyperalgesic effects comparable to established treatments like gabapentin.

Table 1: Summary of Therapeutic Applications

| Application Area | Findings |

|---|---|

| Neurodegenerative Disorders | Exhibits potential neuroprotective effects; may alleviate symptoms of diabetic neuropathy. |

| Antimicrobial Activity | Modifications on the phenyl ring enhance antimicrobial properties against various pathogens. |

| Anti-inflammatory Effects | Certain derivatives show promise as anti-inflammatory agents in preclinical studies. |

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-4-phenyl-THIQ is influenced by structural modifications. SAR studies reveal that specific substitutions on the phenyl ring can significantly enhance its biological efficacy. For example, halogenated derivatives have shown increased potency against specific bacterial strains, indicating the importance of molecular structure in determining activity .

Case Study: Neuroprotective Effects

In a notable study involving diabetic mice, administration of a derivative demonstrated significant reductions in mechanical allodynia and thermal hyperalgesia. The compound's ability to restore altered neurotransmitter levels suggests its potential utility in managing neuropathic pain.

Organic Synthesis

Role as a Synthetic Intermediate

In organic chemistry, 2-Methyl-4-phenyl-THIQ serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic pathways. Research indicates its involvement in acetic acid-promoted metal-free aerobic carbon-carbon bond-forming reactions at the α-position of tertiary amines.

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Catalytic Applications | Potential use in catalytic processes due to its reactivity and structural features. |

Analytical Techniques

Detection and Analysis

Recent advancements in analytical techniques have facilitated the detection and quantification of 2-Methyl-4-phenyl-THIQ in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to analyze its levels in various biological matrices, demonstrating high sensitivity and specificity .

作用机制

The mechanism of action of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for its neuroprotective and antidepressant effects . The compound may also inhibit certain enzymes and receptors, contributing to its biological activity .

相似化合物的比较

Nomifensine (8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline)

- Structure: Features an additional amino group at position 8.

- Molecular Formula : C₁₆H₁₈N₂ (MW: 238.33 g/mol).

- Key Differences: The 8-amino group enables dopamine reuptake inhibition, making Nomifensine a former antidepressant .

- Applications : Used clinically until withdrawn due to immune-mediated hemolysis .

Salsolinol (1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)

- Structure : Contains hydroxyl groups at positions 6 and 7 and a methyl group at position 1.

- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol).

- Key Differences: Catechol structure (6,7-dihydroxy) enhances oxidative stress and neurotoxicity, linked to Parkinson’s disease (PD) pathogenesis . Found in PD patients’ brains, unlike 2-methyl-4-phenyl derivatives, which lack endogenous detection .

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

- Structure : Methoxy substituent on the phenyl ring at position 2.

- Molecular Formula: C₁₆H₁₇NO (MW: 239.32 g/mol).

- No reported neurotoxic effects, unlike catechol derivatives like Salsolinol .

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

- Structure : Methyl group at position 1 instead of position 2.

- Molecular Formula : C₁₀H₁₁N (MW: 145.20 g/mol).

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Nomifensine’s glutathione conjugates highlight bioactivation risks absent in the parent compound .

- Biological Activity: Substituent position critically determines neurotoxicity. Salsolinol’s catechol groups promote α-synuclein aggregation, while 1MeTIQ’s 1-methyl group confers neuroprotection . 2-Methyl-4-phenyl-TIQ’s structure may favor applications in synthetic chemistry over direct CNS modulation due to its neutral substituents .

- Synthetic Accessibility: Pummerer cyclization efficiently produces 2-methyl-4-phenyl-TIQ, whereas Nomifensine requires additional steps to introduce the 8-amino group .

生物活性

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as nomifensine) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Nomifensine is a derivative of tetrahydroisoquinoline, characterized by its phenyl and methyl groups. Its chemical structure is represented as follows:

1. Neuroprotective Properties

Research indicates that nomifensine exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, in a study involving rotenone-induced neurotoxicity in rats, nomifensine administration significantly reduced mortality and biochemical alterations in the brain .

2. Antinociceptive Activity

Nomifensine has been shown to possess antinociceptive properties. In diabetic neuropathic pain models, it effectively reversed mechanical allodynia and thermal hyperalgesia comparable to standard treatments like gabapentin . The compound's mechanism appears to involve modulation of serotonergic and dopaminergic systems, as evidenced by restored neurotransmitter levels in treated subjects .

3. Cytotoxicity and Safety Profile

While nomifensine shows promise in treating various conditions, its safety profile has been scrutinized. Studies indicate that it is non-cytotoxic to astrocytes but exhibits cytotoxic activity against human glioblastoma cells . Importantly, it does not produce adducts with glutathione nor exhibit mutagenic activity in standard assays .

1. Metabolism and Toxicity

Nomifensine undergoes extensive metabolism primarily through glucuronidation and sulfation pathways. At high doses, these pathways can become saturated, leading to the formation of reactive metabolites that may cause hepatotoxicity if glutathione levels are depleted .

2. P-glycoprotein Interaction

Nomifensine acts as a potent inhibitor of P-glycoprotein (P-gp), which is crucial for drug absorption and distribution. This inhibition may enhance the efficacy of co-administered drugs by preventing their efflux from cells .

Case Studies

常见问题

Q. What are the established synthetic routes for 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do their efficiencies compare?

- Methodological Answer : A common method involves Pummerer-type cyclization of -(arylmethyl)--methyl-2-aryl-2-(phenylsulfinyl) acetamides. This approach yields the target compound with 63% efficiency under optimized conditions (ethyl acetate/hexane chromatography, 29–31°C crystallization) . Alternative routes include cyclization of precursors like methoxy-substituted benzaldehyde and methylsulfonyl-substituted amine derivatives, though yields are often lower (e.g., ~50%) .

- Key Parameters : Reaction time, solvent polarity, and temperature significantly affect stereochemical outcomes. For example, stereoisomers (R- vs. S-configurations) show distinct biological activities .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (300 MHz, CDCl) reveals characteristic signals at δ 2.43 (3H, s, methyl group) and δ 4.28 (1H, br dd, J=6, 8 Hz, tetrahydroisoquinoline ring proton) .

- Mass Spectrometry : LRMS shows a base peak at m/z 179 (cleavage of the tetrahydroisoquinoline ring) .

- IR Spectroscopy : A peak at 1598 cm confirms aromatic C=C stretching .

Advanced Research Questions

Q. How does stereochemistry influence the neuropharmacological activity of this compound derivatives?

- Methodological Answer : Comparative studies of R- and S-stereoisomers reveal divergent effects:

- R-Isomer : Exhibits neuroprotective properties by attenuating 6-OHDA-induced dopamine depletion in rat striatum (in vivo microdialysis) .

- S-Isomer : Shows pro-neurotoxic activity , exacerbating L-DOPA-induced behavioral dysregulation in Parkinsonian models .

- Experimental Design : Stereoselective synthesis (chiral catalysts) and in vivo behavioral assays (rotarod, open-field tests) are critical for evaluating structure-activity relationships.

Q. What mechanisms underlie the dual role of tetrahydroisoquinoline derivatives in neurotoxicity and neuroprotection?

- Methodological Answer :

- Neurotoxicity : Derivatives like salsolinol induce mitochondrial dysfunction in SH-SY5Y cells via ROS generation (measured by DCFH-DA fluorescence) .

- Neuroprotection : Compounds such as 1MeTIQ upregulate HO-1 and VEGF pathways in human dermal fibroblasts, mitigating oxidative stress (AMPK/HO-1 inhibition assays) .

- Contradiction Analysis : Discrepancies arise from substituent effects (e.g., methoxy vs. hydroxyl groups) and model systems (in vitro vs. in vivo). For instance, 1-Benzyl derivatives disrupt L-DOPA efficacy in rats but show no toxicity in cell lines .

Q. How can this compound be optimized for triple reuptake inhibition (serotonin, norepinephrine, dopamine)?

- Methodological Answer :

- Structural Modifications : Introducing 4-heteroaryl substituents (e.g., pyridyl, thiazolyl) enhances binding affinity to monoamine transporters (IC < 100 nM in HEK-293 cells expressing hSERT, hNET, hDAT) .

- Pharmacokinetic Profiling : LogP values < 3 improve blood-brain barrier penetration (calculated via XlogP3-AA) .

- In Vivo Validation : Forced swim tests (FST) and tail suspension tests (TST) in mice correlate reduced immobility time with antidepressant efficacy .

Key Challenges in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。